5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the sulfonamide class, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the bromination of 4-ethoxyaniline to produce 3-bromo-4-ethoxyaniline. This intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophilic substitution with various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a bioactive molecule
Medicine: The compound's sulfonamide group makes it a candidate for pharmaceutical applications. It can be used in the development of new drugs with antibacterial, antifungal, or anti-inflammatory properties.
Industry: In the materials science industry, this compound can be used in the production of advanced materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism by which 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
2-Bromo-N-(4-ethoxyphenyl)benzamide
Uniqueness: 5-Amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various biological targets also sets it apart from similar compounds.
Properties
IUPAC Name |
5-amino-N-(3-bromo-4-ethoxyphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4S/c1-3-22-13-7-5-11(9-12(13)16)18-23(19,20)15-8-10(17)4-6-14(15)21-2/h4-9,18H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRIOMALFYHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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